N-(4-aminophenyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-aminophenyl)propanamide and related compounds typically involves reactions between specific amine and acyl chloride or similar precursors in aqueous or organic media. For instance, compounds like 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide were synthesized through reactions between amphetamine and flurbiprofen, showcasing the hybrid molecule synthesis approach (Manolov, Ivanov, & Bojilov, 2022).
Molecular Structure Analysis
The molecular structure of N-(4-aminophenyl)propanamide derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectral data. The structural elucidation allows for a deep understanding of the molecule's framework and its electronic configuration, which is crucial for determining its reactivity and interactions with other molecules (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
N-(4-Aminophenyl)propanamide compounds participate in various chemical reactions, contributing to their diverse biological and chemical properties. These reactions include hydroamination, coupling reactions, and more, leading to the synthesis of pharmacologically relevant molecules with potential inhibitory activities against certain enzymes or receptors, highlighting their versatility in chemical synthesis and medicinal chemistry applications (Giraud et al., 2010).
Physical Properties Analysis
The physical properties of N-(4-aminophenyl)propanamide derivatives, such as melting points, solubility, and crystalline structure, are determined through various experimental techniques. These properties are essential for understanding the compound's behavior in different environments, which is crucial for its application in material science and drug formulation (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are key to understanding the role of N-(4-aminophenyl)propanamide derivatives in medicinal chemistry and pharmacology. Studies focusing on their binding affinity, mechanism of action, and inhibitory potential against various biological targets provide insight into their therapeutic potential and chemical behavior in biological systems (Mostafa et al., 2023).
Scientific Research Applications
TRPV1 Antagonism
- N-(4-aminophenyl)propanamide derivatives have been studied as antagonists of the human transient receptor potential vanilloid 1 (hTRPV1). These compounds, particularly 2-(3,5-dihalo 4-aminophenyl)acetamide analogs, show potent antagonism of hTRPV1 activation by capsaicin and other activators. These findings are important for the development of new analgesics and treatments for conditions associated with TRPV1 activation (Kim et al., 2018).
Immunosuppressive Activity
- Some derivatives of N-(4-aminophenyl)propanamide have been synthesized and evaluated for their immunosuppressive activities. The compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide showed significant inhibitory activity in both in vitro and in vivo assays, indicating potential applications in immunomodulation (Giraud et al., 2010).
Antibacterial Activity
- Research has also been conducted on the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives. Some of these compounds displayed good antibacterial activity against Rhizobium radiobacter, highlighting potential applications in antimicrobial therapy (Tumosienė et al., 2012).
Glucocorticoid Receptor Modulation
- 2,2-Dimethyl-3,3-diphenyl-propanamides, including N-(4-aminophenyl)propanamide derivatives, have been explored as novel glucocorticoid receptor modulators. These compounds have shown potential in anti-inflammatory applications with reduced side effects compared to traditional glucocorticoids (Yang et al., 2010).
Antimalarial Potential
- Derivatives based on the N-(4-aminophenyl)propanamide scaffold have been identified with low-nanomolar activity against Plasmodium falciparum, suggesting a role in antimalarial drug development. These compounds have also demonstrated potential in blocking malaria transmission (Norcross et al., 2019).
Selective Androgen Receptor Modulation
- N-(4-aminophenyl)propanamide derivatives have been investigated as selective androgen receptor modulators (SARMs) with applications in androgen-dependent diseases. Studies on the pharmacokinetics and metabolism of such compounds provide insights into their potential therapeutic use (Wu et al., 2006).
Quantum Chemical Studies
- Quantum chemical studies have been conducted on N-(4-aminophenyl)propanamide derivatives like bicalutamide, an anti-prostatic carcinoma drug. These studies help in understanding the molecular interactions and potential efficacy of these compounds in cancer treatment (Otuokere & Amaku, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
properties
IUPAC Name |
N-(4-aminophenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUFEEIQCXUUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310782 | |
Record name | N-(4-aminophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)propanamide | |
CAS RN |
59690-89-0 | |
Record name | N-(4-Aminophenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59690-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 231666 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59690-89-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-aminophenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-AMINOPHENYL)PROPANAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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